molecular formula C14H14N6O2S B2587336 N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1206992-34-8

N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No. B2587336
CAS RN: 1206992-34-8
M. Wt: 330.37
InChI Key: AELHLFUUGUIRSN-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, also known as MTA, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. MTA is a synthetic compound that was first synthesized in 2005 by researchers at the University of California, San Francisco. Since then, MTA has been the subject of numerous studies aimed at understanding its mechanism of action and potential applications in various fields of medicine.

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally related to N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential biochemical interactions of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Tubulin Polymerization Inhibition

Wang et al. (2014) investigated the modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, a structural feature shared with the compound , leading to new tubulin-polymerization inhibitors targeting the colchicine site. This study is relevant for understanding how such molecular structures can affect cancer cell proliferation and tubulin assembly (Wang et al., 2014).

Antitumor Activity of Related Compounds

Ambros, Angerer, & Wiegrebe (1988) synthesized Methoxy‐indolo[2,1‐a]isoquinolines, compounds with structural similarities, and tested them for cytostatic activity. This research contributes to understanding the antitumor potential of compounds with methoxyquinoline structures (Ambros, Angerer, & Wiegrebe, 1988).

Synthesis and Anticancer Potential

Abu‐Hashem, Al-Hussain, & Zaki (2020) conducted a study on the synthesis of novel compounds including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide. This study helps in understanding the chemical synthesis and potential anticancer applications of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Interaction with DNA and Cytostatic Activity

Weimar, Angerer, & Wiegrebe (1991) explored Methoxy‐ and acetoxy‐8‐oxoberbines, which have structural relevance, in their interaction with DNA and cytostatic activity. This research is significant for understanding how such compounds interact with cellular components (Weimar, Angerer, & Wiegrebe, 1991).

Structural and Fluorescence Studies

Karmakar, Sarma, & Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, which share structural elements with the compound . This research provides insights into the structural properties and potential fluorescence applications of these compounds (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-20-14(17-18-19-20)23-8-12(21)16-11-7-10(22-2)6-9-4-3-5-15-13(9)11/h3-7H,8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELHLFUUGUIRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

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